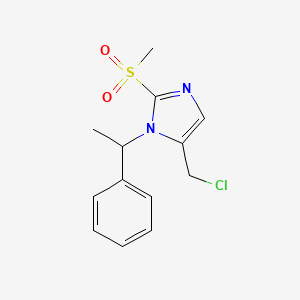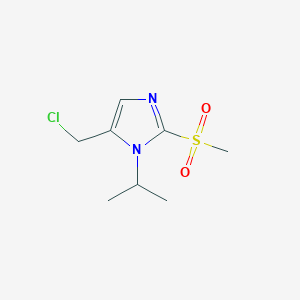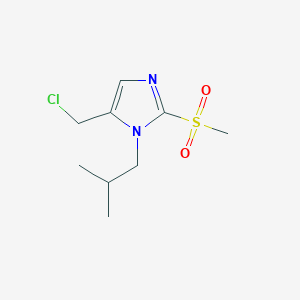![molecular formula C12H20ClN3O3S B6339950 4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine CAS No. 1221342-69-3](/img/structure/B6339950.png)
4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine, also known as 4-CPM, is an organic compound from the class of morpholine derivatives. It is a colorless solid with a melting point of 84-86°C and a molecular weight of 297.8 g/mol. 4-CPM has been widely used in the field of scientific research due to its unique properties and potential applications in various areas.
科学的研究の応用
4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine has been widely used in scientific research due to its unique properties and potential applications in various areas. It has been used as a reagent for the synthesis of a variety of compounds, such as drugs, hormones, and other biologically active compounds. In addition, it has been used as a catalyst for the synthesis of polymers and other materials. 4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine has also been used in the synthesis of peptide-based drugs and for the preparation of inhibitors of enzyme-catalyzed reactions.
作用機序
4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine is known to act as an inhibitor of several enzyme-catalyzed reactions. It is believed to act by binding to the active site of the enzyme, which prevents the substrate from binding and thus inhibits the reaction. 4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine has been shown to inhibit several enzymes, including cytochrome P450, cyclooxygenase, and lipoxygenase.
Biochemical and Physiological Effects
4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450, cyclooxygenase, and lipoxygenase. In addition, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, 4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine has been shown to have anti-oxidant and anti-inflammatory properties.
実験室実験の利点と制限
4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine has several advantages for lab experiments. It is a relatively inexpensive reagent and is easy to obtain. In addition, it is stable and has a long shelf life. However, there are some limitations to its use. It is a relatively weak inhibitor of enzymes, and its activity is dependent on the concentration and the pH of the reaction mixture.
将来の方向性
There are several potential future directions for the use of 4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine in scientific research. One possible direction is the use of 4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine as a drug delivery system. It could be used to deliver drugs to specific organs or tissues, or to target drugs to specific cells. Additionally, it could be used to target drugs to specific enzymes or receptors. Another potential direction is the use of 4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine as a tool to study the structure and function of enzymes. Finally, 4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine could be used to study the effects of drugs on the biochemical and physiological processes in cells and organisms.
合成法
4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine can be synthesized through several different methods. One of the most common methods is the reaction of morpholine with 2-chloro-3-methylsulfonyl-1H-imidazole in the presence of a base. This reaction proceeds in aqueous solution under mild conditions and produces 4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine in good yields.
特性
IUPAC Name |
4-[3-[5-(chloromethyl)-2-methylsulfonylimidazol-1-yl]propyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClN3O3S/c1-20(17,18)12-14-10-11(9-13)16(12)4-2-3-15-5-7-19-8-6-15/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVKHFCLWZEZQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(N1CCCN2CCOCC2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

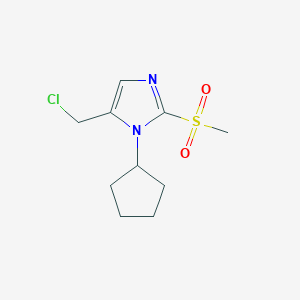
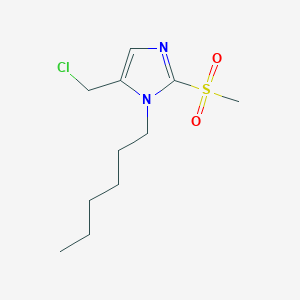
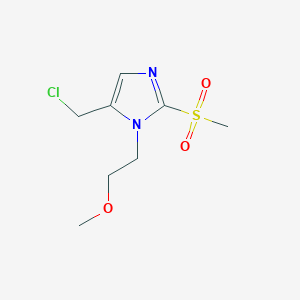

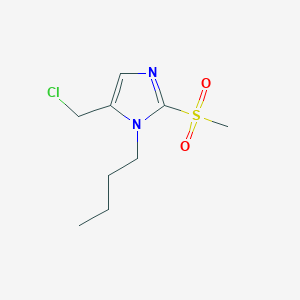
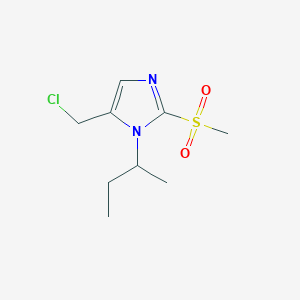
![{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}dimethylamine](/img/structure/B6339916.png)
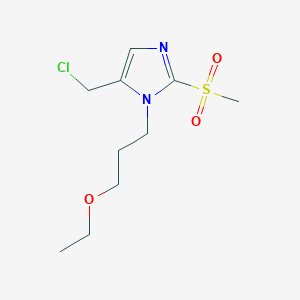

![{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine](/img/structure/B6339931.png)

